4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxylic acid groups at positions 2 and 6, and a sulfanylidene group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid typically involves the oxidation of pyridine-2,6-dicarboxylic acid . This can be achieved through various methods, including the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Esters or amides.
Scientific Research Applications
4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Sulfanylidene-1H-pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The sulfanylidene group can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the sulfanylidene group, making it less versatile in certain chemical reactions.
2,6-Dimethylpyridine: Contains methyl groups instead of carboxylic acid groups, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
4-sulfanylidene-1H-pyridine-2,6-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-6(10)4-1-3(13)2-5(8-4)7(11)12/h1-2H,(H,8,13)(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCAMEYAPIZEIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=S)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871884-79-6 |
Source
|
Record name | 4-sulfanylpyridine-2,6-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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